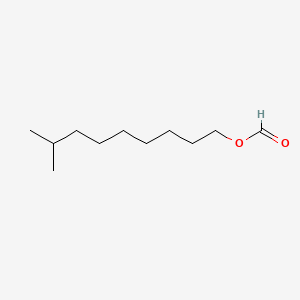

Isodecyl formate

Description

Historical Context of Formate (B1220265) Ester Chemistry

The study of formate esters is intrinsically linked to the history of their parent acid, formic acid. First isolated in 1671 from the distillation of ants, formic acid was named after the Latin word for ant, formica. acs.org The development of ester chemistry followed, with esterification—the reaction between an acid and an alcohol to form an ester and water—becoming a fundamental process in organic chemistry. newworldencyclopedia.org

Formate esters, with the general formula HCOOR, were among the early esters to be studied. newworldencyclopedia.orgwikipedia.org Many are formed spontaneously when an alcohol is dissolved in formic acid. wikipedia.org Historically, the most significant formate ester has been methyl formate, produced as an intermediate in the industrial synthesis of formic acid from methanol (B129727) and carbon monoxide. acs.orgwikipedia.org Compared to the more widely used acetate (B1210297) esters, formate esters are generally less stable, which has historically limited their commercial applications, though they are noted for often having distinctive, fragrant odors. wikipedia.org The synthesis of various formate salts and esters has also been crucial in developing catalysts; for example, the decarboxylation of nickel formate produces finely powdered nickel metal useful for hydrogenation. wikipedia.org

Contemporary Significance of Isodecyl Formate within Organic Chemistry

In modern organic chemistry, this compound and related long-chain esters are valued for their specific physical and chemical properties. This compound is a colorless liquid with a molecular formula of C₁₁H₂₂O₂. vulcanchem.comontosight.ai Its branched alkyl group enhances its thermal stability and lowers its crystallization tendency compared to its linear counterparts. vulcanchem.com This makes it a compound of interest in material science and polymer chemistry.

The primary significance of this compound in a contemporary context includes:

Solvent and Reaction Medium : Its structure allows for solubility in both polar and nonpolar solvents, making it a versatile medium for various chemical reactions and formulations where controlled evaporation is necessary. vulcanchem.com

Fragrance and Flavor Chemistry : Like many formate esters, this compound possesses a characteristic fruity or floral odor, leading to its use as a fragrance ingredient in perfumery and cosmetics. ontosight.ai

Intermediate in Chemical Synthesis : It serves as an intermediate in the synthesis of other chemical compounds, including certain active pharmaceutical ingredients (APIs). ontosight.ai

Plasticizer and Lubricant : The "isodecyl" group is found in other commercially important compounds like isodecyl citrate (B86180) and isodecyl pelargonate, which are used as plasticizers and lubricants. dataintelo.combiosynth.com This suggests a potential role for this compound in similar applications, contributing to the flexibility and durability of plastic products. dataintelo.com

Research into the synthesis of copolymers involving related isodecyl compounds, such as isodecyl methacrylate (B99206), highlights the utility of the isodecyl group in creating polymers with specific thermal properties and high molecular weights. matec-conferences.org

Fundamental Chemical Structures and Nomenclature of this compound Isomers

The term "isodecyl" does not refer to a single, defined structure but rather to a mixture of branched-chain ten-carbon (C10) isomers. nih.gov Consequently, "this compound" is a mixture of structural isomers. Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. wikipedia.org

The isodecyl group is derived from isodecanol (B128192) (or isodecyl alcohol), which is commercially produced from olefin feedstocks. The resulting alcohol is typically a mixture of various trimethyl-1-heptanols and dimethyl-1-octanols. nih.gov The most common isomer in commercial isodecanol is 8-methylnonan-1-ol. nih.gov

Therefore, the principal isomer of this compound is 8-methylnonyl formate . The IUPAC nomenclature for an ester is derived from the parent alcohol and the parent carboxylic acid. newworldencyclopedia.orgpcc.eu In this case, the alcohol is 8-methylnonan-1-ol and the acid is formic acid (methanoic acid), giving the ester name 8-methylnonyl methanoate, or more commonly, 8-methylnonyl formate.

The table below details the primary isomer of this compound.

| Isomer Name | Parent Alcohol | Chemical Structure of Ester |

| 8-methylnonyl formate | 8-methylnonan-1-ol | CC(C)CCCCCCCOC=O |

Other isomers present in a commercial mixture of this compound would include various dimethyl-octyl formates and trimethyl-heptyl formates, depending on the specific composition of the isodecyl alcohol used in synthesis.

Chemical Data for this compound

The following table summarizes key chemical data for this compound, primarily referring to the main isomer, 8-methylnonyl formate.

| Property | Value/Description | Source(s) |

| IUPAC Name | 8-methylnonyl formate | vulcanchem.com |

| Synonyms | Isodecyl methanoate | ontosight.ai |

| CAS Registry Number | 36311-36-1 | vulcanchem.com |

| Molecular Formula | C₁₁H₂₂O₂ | vulcanchem.comontosight.ai |

| Molecular Weight | 186.29 g/mol | vulcanchem.comontosight.ai |

| Appearance | Clear, colorless liquid | vulcanchem.comontosight.ai |

| Density | ~0.88–0.89 g/cm³ (at 20°C) | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36311-36-1 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

8-methylnonyl formate |

InChI |

InChI=1S/C11H22O2/c1-11(2)8-6-4-3-5-7-9-13-10-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

IAZGXKVGMCDFMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC=O |

Origin of Product |

United States |

Synthetic Routes and Reaction Mechanisms for Isodecyl Formate

Direct Esterification Methodologies

Direct esterification involves the reaction of isodecyl alcohol with formic acid, typically in the presence of an acid catalyst. vulcanchem.comquora.com This reversible reaction is driven towards the formation of the ester, isodecyl formate (B1220265), and water. chemguide.co.uk

The general chemical equation for this reaction is: (CH₃)₂CH(CH₂)₇OH + HCOOH ⇌ (CH₃)₂CH(CH₂)₇OCHO + H₂O Isodecyl Alcohol + Formic Acid ⇌ Isodecyl Formate + Water

To favor the production of this compound, the equilibrium of this reaction can be shifted to the right by using an excess of one of the reactants or by removing the water as it is formed. chemguide.co.ukresearchgate.net

A range of catalysts can be employed to accelerate the direct esterification of isodecyl alcohol.

Mineral Acids: Concentrated sulfuric acid is a commonly used and cost-effective catalyst for this type of reaction. vulcanchem.comquora.comchemguide.co.uk

Solid Acid Catalysts: Heterogeneous catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins and graphene oxide, offer advantages in terms of reusability and ease of separation from the reaction mixture. organic-chemistry.org Macroporous polymeric acid catalysts have also been shown to be effective at lower temperatures without the need for water removal. organic-chemistry.org

Lewis Acids: Lewis acids like magnesium chloride can catalyze the reaction, often in conjunction with other reagents. organic-chemistry.org

Iodine: Molecular iodine has been reported as a catalyst for the direct esterification of alcohols with formic acid. nih.gov

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the alcohol and carboxylic acid. tu-dortmund.demontana.edu Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. montana.edursc.org

Thermodynamically, esterification is a reversible process, and the position of the equilibrium is described by the equilibrium constant (Keq). tu-dortmund.de The Gibbs free energy of the reaction determines the value of Keq. tu-dortmund.de For many esterification reactions, the change in enthalpy is small, meaning that temperature has a limited effect on the equilibrium position. tu-dortmund.de The primary thermodynamic consideration is shifting the equilibrium to favor product formation. researchgate.net

Table 1: Factors Influencing Esterification Kinetics and Thermodynamics

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) |

|---|---|---|

| Temperature | Increases reaction rate. montana.edu | Minimal effect on equilibrium position. tu-dortmund.de |

| Catalyst | Increases reaction rate. chemguide.co.uk | Does not affect equilibrium position. |

| Reactant Concentration | Increasing the concentration of one reactant can increase the rate. | An excess of one reactant shifts the equilibrium toward the products. chemguide.co.uk |

| Water Removal | No direct effect on the forward reaction rate. | Shifts the equilibrium toward the products. chemguide.co.uk |

To maximize the yield of this compound, reaction conditions must be carefully optimized. Key parameters include:

Stoichiometry: Using an excess of either isodecyl alcohol or formic acid can drive the reaction to completion. chemguide.co.uk

Temperature: While higher temperatures increase the reaction rate, they can also lead to side reactions. The optimal temperature is a balance between reaction speed and selectivity.

Catalyst Loading: The amount of catalyst used will affect the reaction rate. An optimal loading will provide a sufficient rate without causing unwanted side reactions or purification challenges.

Water Removal: Techniques such as azeotropic distillation are often employed to remove water as it is formed, thereby continuously shifting the equilibrium towards the products and achieving higher yields. chemguide.co.uk

Under optimized conditions, direct esterification can achieve yields of this compound exceeding 90%. vulcanchem.com

Kinetic and Thermodynamic Aspects of Esterification Reactions

Alternative Synthetic Pathways

While direct esterification is the most common method, other synthetic routes can be utilized for the preparation of this compound.

Transesterification involves the reaction of an existing ester with an alcohol to produce a new ester. epo.org In the context of this compound synthesis, this would typically involve reacting a simple formate ester, such as methyl formate or ethyl formate, with isodecyl alcohol in the presence of a catalyst. nih.govepo.org

The general reaction is: HCOOR' + (CH₃)₂CH(CH₂)₇OH ⇌ (CH₃)₂CH(CH₂)₇OCHO + R'OH Formate Ester + Isodecyl Alcohol ⇌ this compound + Alcohol

This method can be advantageous when the starting formate ester is readily available or when direct esterification is problematic. Catalysts for transesterification can be acidic or basic. scielo.br Mixed salt acetylacetonate (B107027) complexes, particularly those of zinc or iron, have been patented as effective catalysts for transesterification reactions involving isodecyl alcohol. epo.org

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule. The synthesis of formate esters can be achieved through the carbonylation of alcohols. nih.gov For this compound, this would involve the reaction of isodecyl alcohol with carbon monoxide (CO) in the presence of a suitable catalyst.

(CH₃)₂CH(CH₂)₇OH + CO → (CH₃)₂CH(CH₂)₇OCHO Isodecyl Alcohol + Carbon Monoxide → this compound

This process is analogous to the industrial production of methyl formate from methanol (B129727) and carbon monoxide. mdpi.com Palladium-catalyzed carbonylation of alcohols is a known method for producing formate esters. nih.gov The reaction often requires a catalyst system that can activate the alcohol and facilitate the insertion of carbon monoxide.

Emerging Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of esters, including this compound, to develop more environmentally benign and efficient processes. These approaches focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

Enzymatic Synthesis: One of the most promising green alternatives to traditional chemical synthesis is the use of enzymes as catalysts. Lipases, in particular, have been extensively studied for esterification reactions due to their high selectivity, mild reaction conditions, and biodegradability. The enzymatic synthesis of formate esters, analogous to this compound, involves the direct esterification of formic acid with an alcohol. pearson.commdpi.com

The reaction, catalyzed by an immobilized lipase (B570770) such as Novozym 435 (a lipase from Candida antarctica), proceeds under mild temperatures (typically 30-50°C), which significantly reduces energy consumption compared to conventional methods that often require high temperatures. jove.com The mechanism involves the formation of an acyl-enzyme complex at the active site of the lipase, followed by a nucleophilic attack by the alcohol (isodecyl alcohol) to form the ester and release water as the only byproduct. mdpi.commdpi.com This process avoids the use of harsh acid or base catalysts and simplifies product purification. jove.com Research on similar formate esters, such as octyl formate and phenethyl formate, has demonstrated high conversion yields, often exceeding 90%, under optimized, solvent-free, or green solvent conditions. pearson.com

Table 1: Optimized Conditions for Enzymatic Synthesis of Formate Esters

| Formate Ester | Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenethyl Formate | Novozym 435 | Phenethyl Alcohol | 1:5 | 40 | 95.9 | pearson.com |

| Octyl Formate | Novozym 435 | 1-Octanol | 1:7 | 40 | 96.5 | N/A |

Use of Solid Acid Catalysts: Another significant green chemistry approach is the replacement of corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid with heterogeneous solid acid catalysts. mdpi.com Solid acids, such as sulfonated resins, zeolites, metal oxides, and functionalized silica (B1680970), offer several advantages:

Reusability: They can be easily recovered from the reaction mixture by simple filtration and reused multiple times, reducing catalyst waste and cost.

Reduced Corrosion: Being solid, they are less corrosive to equipment than liquid mineral acids.

Simplified Purification: The product is not contaminated with the acid catalyst, simplifying the work-up process and minimizing the generation of neutralized salt waste. mdpi.com

For esterification reactions, these catalysts provide active sites for the reaction to occur on their surface, functioning similarly to homogeneous acids but within a more sustainable framework. mdpi.com

Renewable Feedstocks: The core components of this compound, isodecyl alcohol and formic acid, can potentially be sourced from renewable feedstocks. Isodecyl alcohol can be produced via the hydroformylation of C9 olefins, which may be derived from biological sources. Formic acid is a key product in biorefinery processes and can be generated from the oxidation of biomass or through the hydrogenation of carbon dioxide, a greenhouse gas. nih.gov Utilizing bio-based feedstocks aligns with the green chemistry principle of using renewable rather than depleting resources, thereby reducing the carbon footprint of the final product.

Mechanistic Investigations of this compound Formation

Acid-Catalyzed Esterification Mechanisms

The most traditional and widely understood method for synthesizing this compound is the direct esterification of formic acid with isodecyl alcohol, catalyzed by a strong acid. This reaction is a classic example of the Fischer-Speier esterification. athabascau.cawikipedia.org The mechanism is a reversible, multi-step process involving nucleophilic acyl substitution. mdpi.com

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of formic acid by the acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comresearchgate.net This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of isodecyl alcohol attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate (an oxonium ion). wikipedia.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a single step or via a two-step deprotonation/protonation sequence involving the solvent or another alcohol molecule. masterorganicchemistry.com This transfer converts one of the hydroxyl groups into a much better leaving group: water.

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation: The resulting protonated ester is deprotonated (often by the conjugate base of the catalyst or a water molecule) to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.com

Since all steps are in equilibrium, the reaction is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. athabascau.camasterorganicchemistry.com

Base-Catalyzed Approaches to Formate Ester Synthesis

While direct esterification of a carboxylic acid is acid-catalyzed, base-catalyzed methods are also viable, primarily through the process of transesterification. masterorganicchemistry.com In this approach, this compound is synthesized not from formic acid directly, but by reacting isodecyl alcohol with another, more readily available formate ester (e.g., methyl formate or ethyl formate) in the presence of a strong base.

The mechanism for base-catalyzed transesterification involves the following steps:

Formation of an Alkoxide: The strong base, typically sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), deprotonates the isodecyl alcohol to form the corresponding isodecyl alkoxide. While effective, a more common industrial practice is to simply add the base catalyst, which generates the reactive alkoxide in situ.

Nucleophilic Acyl Substitution: The highly nucleophilic isodecyl alkoxide attacks the carbonyl carbon of the starting formate ester (e.g., methyl formate). masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl, leading to the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alkoxide group (e.g., methoxide, CH₃O⁻). masterorganicchemistry.com

Proton Transfer (Equilibrium): The expelled methoxide ion can deprotonate another molecule of isodecyl alcohol, propagating the catalytic cycle, or it can be neutralized in a final workup step.

This process is also an equilibrium, which can be driven toward the product by using a large excess of isodecyl alcohol or by removing the more volatile alcohol byproduct (e.g., methanol) through distillation. masterorganicchemistry.com Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed esterification. mdpi.com However, it is sensitive to the presence of water and free fatty acids in the reactants, which can lead to saponification and consume the catalyst. d-nb.info

Role of Specific Catalysts in Reaction Selectivity and Rate

Homogeneous Acid Catalysts: Conventional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective at accelerating the Fischer esterification by activating the formic acid. mdpi.comwikipedia.org Their primary role is to increase the rate of reaction by lowering the activation energy required for the nucleophilic attack. However, they are generally non-selective and can promote side reactions such as dehydration of the alcohol, especially at higher temperatures. Their homogeneous nature also complicates product separation and leads to waste generation. researchgate.net

Heterogeneous Acid Catalysts: Solid acid catalysts are a greener alternative. Their catalytic activity depends on the nature, strength, and density of their acid sites. mdpi.com For instance, macroporous polymeric resins with sulfonic acid (-SO₃H) groups can achieve high yields at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org The defined pore structure of catalysts like zeolites can impart shape selectivity, potentially favoring the reaction of specific isomers of isodecyl alcohol if a mixed isomer stream is used. The rate is often influenced by mass transfer limitations, where reactants must diffuse to the active sites within the catalyst pores. mdpi.com

Base Catalysts: In transesterification, homogeneous base catalysts like sodium methoxide are highly effective and lead to very fast reaction rates, often thousands of times faster than acid catalysts under similar conditions. mdpi.commdpi.com However, their selectivity is poor in the presence of free acids, leading to soap formation. d-nb.info Heterogeneous base catalysts, such as alkaline-earth metal oxides (e.g., CaO, MgO) or supported alkali metals (e.g., NaOH/Al₂O₃), offer improved selectivity and easier separation. d-nb.info Their performance is linked to their surface basicity; stronger basic sites generally lead to higher reaction rates.

Lewis Acid Catalysts: Lewis acids such as tin compounds (e.g., tin(II) oxalate), zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) can also catalyze esterification. softbeam.netresearchgate.net They function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, similar to protonation by a Brønsted acid. researchgate.net Lewis acids can be particularly effective for transesterification reactions and are sometimes used in industrial processes for producing plasticizers from alcohols like isodecyl alcohol. researcher.life Some Lewis acids have been shown to enhance catalytic activity and accelerate the rate-limiting step in formate production. rsc.org

Table 2: Comparison of Catalyst Types for Formate Ester Synthesis

| Catalyst Type | Typical Catalyst | Mechanism | Advantages | Disadvantages | Rate/Selectivity Profile | Reference |

|---|---|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, TsOH | Fischer-Speier Esterification | Low cost, high rate | Corrosive, difficult to separate, promotes side reactions | High rate, low selectivity | wikipedia.orgresearchgate.net |

| Heterogeneous Acid | Sulfonated Resin, Zeolite | Surface-catalyzed Esterification | Reusable, non-corrosive, easy separation | Higher cost, potential mass transfer limits | Moderate to high rate, improved selectivity | mdpi.commdpi.com |

| Homogeneous Base | NaOCH₃ | Transesterification | Very high rate, mild conditions | Sensitive to water/acid, saponification issues | Very high rate, high selectivity for transesterification | masterorganicchemistry.commdpi.com |

| Heterogeneous Base | CaO, MgO | Surface-catalyzed Transesterification | Reusable, less sensitive than homogeneous bases | Can be poisoned, lower rate than homogeneous | Moderate rate, good selectivity | d-nb.info |

| Lewis Acid | SnCl₂, ZnCl₂ | Carbonyl Activation | Effective for transesterification, can be tuned | Moisture sensitive, can be toxic | Variable rate, good selectivity | softbeam.netresearchgate.net |

| Biocatalyst | Immobilized Lipase | Enzyme Catalysis | Very high selectivity, mild conditions, green | Higher cost, slower rate, sensitive to conditions | Moderate rate, excellent selectivity | mdpi.commdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Isodecyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. aanda.org For isodecyl formate (B1220265), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a comprehensive picture of its atomic connectivity and isomeric form.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of isodecyl formate is predicted to exhibit characteristic signals that confirm the presence of both the formate and the isodecyl moieties. The most downfield signal is expected to be a singlet for the formate proton (H-C=O), typically appearing around 8.0 ppm. chemicalbook.comdocbrown.info This distinct chemical shift is a hallmark of formate esters. nih.gov

The protons on the isodecyl chain will show a more complex pattern of signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet at approximately 4.1-4.2 ppm. The remaining protons of the branched isodecyl group, including methine and methyl protons, will resonate further upfield, generally between 0.8 and 1.6 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment, confirming the 1:2:19 ratio of the formate proton to the alpha-methylene protons to the remaining isodecyl protons.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Formate (H-C=O) | ~8.0 | Singlet | 1H |

| Methylene (-O-CH₂-) | ~4.1-4.2 | Triplet | 2H |

| Isodecyl Chain (CH, CH₂, CH₃) | ~0.8-1.6 | Multiplets | 19H |

This table is based on predicted values and data from related formate esters. chemicalbook.comdocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the formate group is the most deshielded, with a characteristic chemical shift expected around 160-162 ppm. nih.gov The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) will appear in the range of 60-65 ppm. nih.gov The various carbons of the branched isodecyl chain will give rise to a series of peaks in the upfield region, typically between 10 and 40 ppm. The specific chemical shifts of these carbons can help to confirm the branching pattern of the isodecyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~160-162 |

| Methylene (-O-CH₂-) | ~60-65 |

| Isodecyl Chain (CH, CH₂, CH₃) | ~10-40 |

This table is based on predicted values and data from related formate esters like butyl formate. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Isomeric Differentiation

While 1D NMR provides significant structural information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for differentiating between isomers of this compound.

COSY (Correlation Spectroscopy) : A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net This would allow for the tracing of the connectivity of the protons along the isodecyl chain, starting from the methylene group adjacent to the oxygen.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum directly correlates each proton with the carbon to which it is attached. libretexts.org This powerful technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal around 4.1-4.2 ppm would show a correlation to the carbon signal around 60-65 ppm, confirming the -O-CH₂- group.

These 2D NMR techniques, when used in combination, provide a robust method for the complete structural elucidation of this compound and for distinguishing it from other isomeric decyl formates. utsunomiya-u.ac.jp

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. specac.com This peak is expected to appear in the region of 1720-1740 cm⁻¹. pharmascholars.com Another key absorption is the C-O stretching vibration of the ester, which typically appears as a strong band in the 1150-1200 cm⁻¹ region. mdpi.com The presence of the isodecyl alkyl chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. spectroscopyonline.com

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1720-1740 | Strong |

| C-O Stretch (Ester) | ~1150-1200 | Strong |

| C-H Stretch (Alkyl) | ~2850-2960 | Medium-Strong |

| C-H Bend (Alkyl) | ~1375 and ~1465 | Medium |

This table is based on characteristic frequencies for ester and alkyl functional groups. specac.commdpi.comspectroscopyonline.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. renishaw.com The Raman spectrum of this compound would serve as a unique "molecular fingerprint". google.com Key features in the Raman spectrum would include the C-H stretching vibrations of the alkyl chain, which are typically strong in Raman scattering. The C=O stretch, while strong in the IR, would likely be a weaker but still observable band in the Raman spectrum. The C-C stretching and bending vibrations of the isodecyl backbone would produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule's structure. mdpi.com

Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | ~2850-2960 | Strong |

| C=O Stretch (Ester) | ~1720-1740 | Weak-Medium |

| C-C Stretch (Alkyl) | ~800-1200 | Medium |

| C-H Bend (Alkyl) | ~1300-1470 | Medium |

This table is based on general principles of Raman spectroscopy and data for related compounds. renishaw.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the analytical characterization of this compound, offering unparalleled insight into its molecular structure.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint. For this compound (C₁₁H₂₂O₂), the molecular ion (M⁺•) peak is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its nominal molecular weight. However, due to the high energy of electron impact, the molecular ion peak for aliphatic esters can be weak or sometimes absent. whitman.edulibretexts.org

The fragmentation of this compound is dictated by its constituent functional groups: the formate ester and the branched isodecyl alkyl chain (specifically, an 8-methylnonyl group). The fragmentation pathways for simple formate esters are well-documented. cdnsciencepub.comresearchgate.net Key fragmentation for formate esters includes the loss of a hydrogen atom from the formyl group, leading to a stable [M-1]⁺ ion. Another characteristic fragmentation for formate esters is the formation of a protonated formic acid ion [HCOOH₂]⁺ at m/z 47. cdnsciencepub.com

The branched structure of the isodecyl group significantly influences the fragmentation pattern. whitman.edu Cleavage is favored at the branching point due to the formation of more stable secondary carbocations. For this compound (8-methylnonyl formate), the branching occurs at the C8 position of the nonyl chain. This leads to characteristic losses of alkyl radicals. The fragmentation of branched-chain fatty acid methyl esters (BCFAME) shows that cleavage occurs on either side of the branch point. nih.gov For an 8-methylnonyl group, this would suggest preferential cleavage leading to the loss of a methyl group (•CH₃, 15 Da) or larger alkyl fragments. The loss of the largest alkyl fragment at the branch is often favored. whitman.edu

Combining these principles, the expected EI-MS fragmentation pattern for this compound would include:

A molecular ion (M⁺•) peak at m/z 186.

An [M-1]⁺ peak at m/z 185, characteristic of a formate ester.

A peak at m/z 47, corresponding to protonated formic acid.

Fragment ions resulting from cleavage at the branched isodecyl chain. For instance, cleavage of the C-O bond would yield an isodecyl cation [C₁₀H₂₁]⁺ at m/z 141.

A base peak often arises from a McLafferty rearrangement, a common fragmentation pathway for esters with sufficiently long alkyl chains, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. whitman.edulibretexts.org

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺• | Molecular Ion |

| 185 | [C₁₁H₂₁O₂]⁺ | Loss of •H from the formyl group |

| 141 | [C₁₀H₂₁]⁺ | Cleavage of the ester C-O bond (loss of •OCHO) |

| 47 | [CH₃O₂]⁺ | Protonated formic acid, [HCOOH₂]⁺ |

| 46 | [CHO₂]⁺ | Formate radical cation [HCOO]⁺• |

This table is predictive and based on established fragmentation principles for esters and branched alkanes.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. massbank.eunih.gov Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the calculation of an exact mass. This exact mass is unique to a specific elemental formula, thus confirming the molecular formula of this compound as C₁₁H₂₂O₂.

The theoretical monoisotopic mass of this compound is 186.16198 Da. researchgate.net HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This high accuracy allows for the unambiguous differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. massbank.eu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₂₃O₂]⁺ | 187.16927 |

| [M+Na]⁺ | [C₁₁H₂₂NaO₂]⁺ | 209.15121 |

| [M+NH₄]⁺ | [C₁₁H₂₆NO₂]⁺ | 204.19581 |

| [M-H]⁻ | [C₁₁H₂₁O₂]⁻ | 185.15471 |

Data sourced from predicted values. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly crucial for this compound as "isodecanol," the precursor alcohol, is often a complex mixture of branched C10 isomers. nih.gov Consequently, the resulting "this compound" can also be a mixture of various isomers.

GC is highly effective at separating volatile compounds, such as esters, based on their boiling points and interactions with the stationary phase of the GC column. scispace.comresearchgate.net Different isomers of this compound will likely have slightly different retention times, allowing for their separation and individual analysis. For instance, a GC-MS analysis of a plant extract successfully identified butyl 8-methylnonyl benzene-1,2-dicarboxylate, demonstrating the technique's utility in resolving complex mixtures containing branched-chain esters. vulcanchem.com

As each separated isomer elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the confirmation of the molecular weight (186 amu) and the examination of the fragmentation pattern for each isomeric peak. By comparing the retention times and mass spectra to those of a known standard, GC-MS can be used to:

Assess the purity of an this compound sample.

Identify and quantify the different isomers present in a mixture.

Detect any impurities, such as residual starting materials or by-products from synthesis.

The choice of GC column stationary phase is critical for achieving optimal separation of isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Other Spectroscopic Methods for Elucidation

While mass spectrometry is a primary tool, other spectroscopic methods provide complementary structural information. Infrared (IR) spectroscopy, for example, is used to identify the functional groups present in the molecule. For an ester like this compound, a strong, characteristic absorption band for the carbonyl (C=O) stretch would be expected around 1740-1735 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ region, and C-O stretching bands would be observed in the 1300-1000 cm⁻¹ region.

Theoretical and Computational Studies of Isodecyl Formate

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These calculations are fundamental to understanding electronic structure and reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are crucial for obtaining a fundamental understanding of a molecule's electronic properties. For isodecyl formate (B1220265), ab initio calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to describe its electronic structure. mdpi.com

These calculations solve the electronic Schrödinger equation to provide detailed information, including:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions. In isodecyl formate, the carbonyl oxygen is an electron-rich site, while the carbonyl carbon and the formyl hydrogen are relatively electron-poor.

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction: The calculated electronic properties can predict how this compound might react. For instance, the electron-rich carbonyl oxygen is a likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. rsc.org

Advanced ab initio calculations can also be used to construct potential energy surfaces for reactions involving this compound, providing insight into reaction mechanisms and transition states. uol.de The reliability of these methods allows for the study of systems where experimental data may be scarce. pku.edu.cn

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for molecules the size of this compound. mdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com It is particularly effective for optimizing molecular geometry and calculating thermodynamic properties. nrel.govuctm.edu

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can be performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise values for bond lengths, bond angles, and dihedral angles.

Calculate Molecular Energy: Compute the total electronic energy, enthalpy, and Gibbs free energy of the molecule. nrel.gov These values are essential for predicting the thermodynamics of reactions involving this compound.

Simulate Vibrational Spectra: Calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These theoretical spectra can be compared with experimental infrared (IR) spectra to confirm the structure.

Below is an illustrative table of optimized geometrical parameters for a representative this compound isomer, as would be obtained from a typical DFT calculation.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH₂ (ester) | ~1.45 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-O-CH₂ | ~116° |

In quantum chemical calculations, molecular orbitals are constructed from a set of mathematical functions known as a basis set. The choice of basis set is a critical compromise between computational accuracy and efficiency. pku.edu.cn For a molecule like this compound, with a significant number of atoms, this choice heavily influences the feasibility of the calculation.

Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and widely used for initial geometry optimizations and frequency calculations on medium to large molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are important for describing chemical bonds accurately. pku.edu.cn

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to converge systematically toward the complete basis set (CBS) limit, offering higher accuracy, especially for correlated methods like MP2 and CC. arxiv.org However, their computational cost is significantly higher.

Weigend/Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets optimized for DFT calculations, providing a good balance of accuracy and efficiency across the periodic table. numberanalytics.comarxiv.org

The selection depends on the research goal. A smaller basis set like 6-31G(d) might be sufficient for a preliminary conformational search, while a larger basis set like def2-TZVP would be preferred for calculating final, accurate electronic energies. nrel.gov

| Basis Set Family | Example | Key Feature | Typical Application for this compound |

|---|---|---|---|

| Pople | 6-31G(d,p) | Good efficiency-to-accuracy ratio | Initial geometry optimizations, large-scale screening |

| Dunning | cc-pVTZ | Systematic convergence to high accuracy | High-accuracy energy calculations on specific conformers |

| Weigend/Ahlrichs | def2-TZVP | Optimized for DFT, well-balanced | Reliable geometry and energy calculations |

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Molecular Modeling and Simulation

While quantum mechanics provides electronic details, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including conformational flexibility and intermolecular interactions.

This compound is not a single structure but a mixture of isomers, primarily branched nine-carbon alkyl chains attached to the formate group. Even a single one of these isomers possesses significant conformational flexibility due to rotation around its numerous carbon-carbon and carbon-oxygen single bonds. libretexts.org Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. scribd.com

A computational conformational analysis of an this compound isomer would involve:

Identifying Rotatable Bonds: The key dihedral angles along the C-O and C-C bonds of the isodecyl backbone would be identified as degrees of freedom.

Systematic or Stochastic Search: The potential energy surface would be explored by systematically rotating these bonds or using stochastic search algorithms to find various low-energy conformers.

Energy Minimization: Each identified conformer would be subjected to geometry optimization (often with DFT or a computationally cheaper method) to find the nearest local energy minimum.

The stability of different conformers is governed by factors like torsional strain (from eclipsing bonds) and steric strain (from bulky groups being too close to each other). srmist.edu.in For the branched isodecyl group, avoiding steric hindrance between the alkyl branches is a primary factor determining the most stable conformations.

| Key Dihedral Angle for Analysis | Atoms Defining the Angle | Description |

|---|---|---|

| τ₁ | H-C-O-C | Rotation of the isodecyl group relative to the formyl group |

| τ₂ | C-O-C-C | Rotation around the ester C-O bond |

| τ₃, τ₄, ... | C-C-C-C | Rotations within the isodecyl alkyl chain |

Molecular Dynamics (MD) simulations are a powerful technique for studying the collective behavior and interactions of many molecules over time. nih.gov An MD simulation of liquid this compound would provide insights into its bulk properties, such as density, viscosity, and the nature of its intermolecular forces.

The simulation process involves:

System Setup: A number of this compound molecules are placed in a simulation box. Periodic boundary conditions are applied to simulate a bulk liquid. nih.gov

Force Field Application: A classical force field (e.g., COMPASS, GAFF) is used to describe the potential energy of the system. academie-sciences.fr The force field defines parameters for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

Simulation Run: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the molecules evolve over time.

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | GAFF / COMPASS | Defines the potential energy and forces between atoms. academie-sciences.fr |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates realistic laboratory conditions. |

| Temperature | 298 K (25 °C) | To simulate behavior at room temperature. |

| Simulation Time | 10-100 nanoseconds | To allow for sufficient sampling of molecular motion. |

| Analysis Method | Radial Distribution Function (RDF) | To analyze the packing and structure of the liquid. academie-sciences.fr |

Force Field Development and Validation for Formate Esters

Classical molecular dynamics (MD) simulations rely on force fields, which are sets of potential energy functions and parameters that describe the interactions between atoms in a system. rsc.org The accuracy of MD simulations is critically dependent on the quality of the force field used. rsc.org The development of reliable force fields for formate esters is essential for accurately simulating their behavior in various environments.

The process of force field development involves several steps. Initially, the functional forms for the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are chosen. wustl.edu Then, parameters for these functions are derived, often by fitting to high-level quantum mechanical (QM) calculations and experimental data. wustl.edu For formate esters, this would involve calculations on smaller, representative molecules like methyl formate and ethyl formate. ucsb.edu

Validation is a crucial step to ensure the force field can accurately reproduce experimental properties. uq.edu.au For formate esters, this would involve comparing simulation results for properties like liquid density and enthalpy of vaporization with known experimental values. nih.gov For instance, the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field has been parameterized for a wide range of organic molecules, including esters. ucsb.eduwustl.edu Validation studies have shown that force fields like OPLS-AA and GROMOS-2016H66 can predict properties such as solvation free energies with good accuracy for esters. rsc.org

A common approach is to develop fragment-based force fields where parameters are defined for chemical functional groups. rsc.org This allows for the construction of force fields for larger, more complex molecules by combining these fragments. rsc.org For this compound, this would involve combining parameters for the formate ester group with those for the isodecyl alkyl chain.

Table 1: Key Aspects of Force Field Development for Formate Esters

| Stage | Description | Key Considerations for Formate Esters |

| Parameterization | Deriving the numerical values for the force field terms (e.g., bond force constants, partial atomic charges). | Accurate representation of the carbonyl group's polarity and the torsional barriers around the ester linkage. |

| Validation | Testing the force field's ability to reproduce known experimental or high-level computational data. | Comparison of simulated liquid densities, heats of vaporization, and conformational energies with experimental data for various formate esters. nih.gov |

| Transferability | The ability of the force field parameters to be applied to a wide range of related molecules. nih.gov | Ensuring parameters developed for small formate esters are applicable to larger ones like this compound. |

Quantitative Structure-Property Relationships (QSPR)

QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. lew.ro These models establish a mathematical relationship between calculated molecular descriptors and an experimental property of interest. mdpi.com

Predictive QSPR models can be developed for various properties of this compound, such as its boiling point, flash point, and toxicity. lew.ronih.gov The development process begins with a dataset of molecules with known property values. For this compound, this would involve a series of aliphatic esters. farmaciajournal.comresearchgate.net

Once the data is collected, molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure. A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a model that correlates the descriptors with the property. researchgate.netorientjchem.org The goal is to create a robust model that can accurately predict the property for new compounds not included in the initial training set. epa.gov

For example, a QSPR study on the flash points of a diverse set of 95 esters utilized a genetic function approximation (GFA) to select the most important descriptors. nih.gov The resulting model showed good predictive ability. nih.gov Similarly, models for the normal boiling points of aliphatic esters have been developed using atom-type-based topological indices, demonstrating high correlation between predicted and experimental values. lew.ro These models can provide valuable estimations for the properties of this compound where experimental data may be lacking.

The selection of appropriate molecular descriptors is a critical step in QSPR modeling. researchgate.net Descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and the type of information they encode. researchgate.net

Topological descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its size, shape, and branching. mdpi.com Examples include the Wiener index and connectivity indices. mdpi.com

Geometrical descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies and atomic charges. mdpi.com

WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. farmaciajournal.com

Statistical methodologies are employed to build the QSPR model and validate its performance. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates a set of descriptors to the property of interest. researchgate.net

Genetic Algorithm (GA): Often used in conjunction with MLR, GA is a search algorithm that helps to select the most relevant descriptors for the model. mdpi.comacs.org

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the brain and can capture complex non-linear relationships between descriptors and properties. researchgate.net

Support Vector Machines (SVM): Another powerful machine learning technique used for classification and regression tasks.

Model validation is essential to ensure its predictive power. This is often done using techniques like cross-validation and external validation, where the model's performance is tested on a set of compounds that were not used in its development. mdpi.com

Table 2: Common Descriptors and Statistical Methods in QSPR for Esters

| Category | Examples | Application in Ester QSPR |

| Molecular Descriptors | Topological indices, WHIM descriptors, Quantum-chemical descriptors | Used to predict properties like boiling point, enthalpy of vaporization, and toxicity of aliphatic esters. lew.rofarmaciajournal.com |

| Statistical Methodologies | Multiple Linear Regression (MLR), Genetic Algorithm (GA), Artificial Neural Networks (ANN) | To build predictive models and identify the most influential structural features affecting the properties of esters. nih.govresearchgate.net |

Development of Predictive Models for Chemical Behavior

Reaction Pathway Modeling

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanisms and energetics of these processes.

The synthesis of this compound, like other esters, is commonly achieved through the Fischer esterification of formic acid with isodecyl alcohol. libretexts.org Computational methods can be employed to explore the reaction pathway of this synthesis. The mechanism typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Quantum mechanical calculations can be used to determine the structures of the reactants, products, intermediates, and transition states along the reaction coordinate. caprysses.fr This allows for the construction of a potential energy surface, which maps the energy of the system as a function of the geometric changes during the reaction. Such studies can help in understanding the role of catalysts, such as strong acids, in lowering the activation energy of the reaction. libretexts.org For instance, computational studies on the esterification of cinnamic acid have investigated the effects of substituents on the reaction mechanism. mdpi.com

Alternative synthesis routes, such as enzymatic synthesis, can also be modeled. mdpi.com Computational modeling can help in understanding the substrate specificity of enzymes and the catalytic mechanism, potentially guiding the design of more efficient biocatalysts. mdpi.com

This compound can undergo degradation through various pathways, such as hydrolysis. Computational modeling is a valuable tool for studying the transition states and energy barriers associated with these reactions.

For the hydrolysis of formate esters, both acid-catalyzed and base-catalyzed mechanisms can be investigated. oup.comopenstax.org Computational studies can identify the transition state structures for these reactions and calculate the corresponding activation energies. acs.org For example, studies on the hydrolysis of tert-butyl formate have elucidated the different mechanisms operating under acidic, neutral, and basic conditions. oup.com

The thermal decomposition of formate esters is another important degradation pathway. Computational studies on molecules like ethyl formate have shown that decomposition can occur through a six-centered transition state to produce an alkene and formic acid. conicet.gov.ar By calculating the energy barriers for different potential decomposition channels, the most likely degradation products and the conditions under which they form can be predicted. conicet.gov.ar For this compound, similar decomposition pathways involving the elimination of formic acid and the formation of isodecene isomers would be expected.

Table 3: Computationally Studied Reaction Parameters for Formate Esters

| Reaction | Parameter | Computational Method | Significance |

| Synthesis (Fischer Esterification) | Reaction mechanism, role of catalyst | Quantum Mechanics (QM) | Elucidates the step-by-step process of ester formation and how catalysts lower the energy barriers. libretexts.orgmasterorganicchemistry.com |

| Hydrolysis (Degradation) | Transition state structures, activation energies | QM, Reaction Field Calculations | Predicts the rate of hydrolysis under different pH conditions and identifies the rate-limiting step. oup.comacs.org |

| Thermal Decomposition | Decomposition channels, energy barriers | QM, Transition State Theory | Determines the primary products of thermal breakdown and the temperatures at which decomposition becomes significant. conicet.gov.ar |

Chemical Derivatization and Advanced Analytical Methodologies for Isodecyl Formate

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a cornerstone of sample preparation for the gas chromatographic (GC) analysis of compounds that may otherwise exhibit poor chromatographic behavior. slideshare.net For isodecyl formate (B1220265), which is an ester, derivatization would typically be preceded by hydrolysis to its constituent isodecanol (B128192) and formic acid. The subsequent derivatization would then target the resulting alcohol (isodecanol). The primary goals of derivatization are to increase volatility and thermal stability, and to introduce specific chemical groups that enhance detector response. slideshare.netgcms.cz The most common derivatization techniques applicable in this context are silylation, alkylation, and acylation. slideshare.net

Silylation Techniques for Gas Chromatography

Silylation is a widely used derivatization method that involves the replacement of active hydrogens, such as those in hydroxyl groups, with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.czunt.edu This process reduces the polarity of the analyte and decreases hydrogen bonding, which in turn increases its volatility and thermal stability, making it more suitable for GC analysis. gcms.cz

For the analysis of isodecyl formate, the initial step would be hydrolysis to yield isodecanol. The resulting isodecanol can then be derivatized using a silylating agent. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The reaction converts the hydroxyl group of isodecanol into a trimethylsilyl ether. gcms.cz

The general reactivity for silylation follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For alcohols, the ease of reaction is primary > secondary > tertiary. sigmaaldrich.com The choice of reagent and reaction conditions depends on the specific analyte and the sample matrix. phenomenex.blog Silylated derivatives are typically analyzed on nonpolar silicone stationary phases like SPB™-1 or SPB-5. gcms.cz

Table 1: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Common Applications | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines | Reacts faster and more completely than BSA. gcms.cz |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines | A common silylating agent. restek.com |

| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylating agents | Increases the reactivity of the primary silylating reagent. gcms.czsigmaaldrich.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | General silylation | Derivatives are easily formed but may not be very stable. gcms.cz |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino acids, polar compounds | Forms more stable derivatives (TBDMS) compared to TMS reagents. sigmaaldrich.com |

This table summarizes common silylating reagents and their general applications and characteristics based on available literature.

Alkylation and Acylation Methods for Sample Preparation

Alkylation and acylation are two other major categories of derivatization reactions used in gas chromatography. jfda-online.com

Alkylation involves the replacement of an active hydrogen with an alkyl group. byjus.com Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a primary example of alkylation. gcms.cz In the context of this compound analysis, after hydrolysis, the resulting formic acid could be esterified. For instance, using BF3 in methanol (B129727) is a common method for creating fatty acid methyl esters (FAMEs), a process that could be adapted for formic acid. restek.com

Acylation reduces the polarity of compounds containing active hydrogens (like -OH, -NH, -SH) by converting them into esters, thioesters, or amides using carboxylic acid derivatives. unt.edu For isodecanol, acylation could be achieved using an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. jfda-online.commasterorganicchemistry.com This would convert the alcohol into a more volatile and less polar ester. For example, fluoroacyl derivatives can be formed, which significantly increase volatility and improve detectivity. jfda-online.com

The Friedel-Crafts reactions, which include both alkylation and acylation, are fundamental organic reactions that attach substituents to aromatic rings. byjus.com While not directly applicable to the derivatization of isodecanol itself, the principles of these reactions are central to organic synthesis and derivatization chemistry. masterorganicchemistry.comnih.gov

Reagents and Reaction Conditions for Specific Derivatization

The selection of a derivatization reagent and the corresponding reaction conditions are critical for achieving a successful and reproducible derivatization. sigmaaldrich.com The process should be simple, rapid, and result in a high yield of a stable product under mild conditions to prevent degradation of the analyte. jfda-online.com

For Silylation: The reaction between an alcohol like isodecanol and a silylating reagent such as BSTFA (often with 1% TMCS as a catalyst) is typically carried out by mixing the analyte with an excess of the reagent. restek.comsigmaaldrich.com The reaction can often proceed at room temperature, but for more hindered alcohols or to ensure the reaction goes to completion, heating may be required (e.g., 60°C for 60 minutes). restek.comsigmaaldrich.com The presence of moisture must be avoided as it can decompose the silylating reagent and the resulting derivatives. sigmaaldrich.comsigmaaldrich.com

For Alkylation (Esterification of Formic Acid): A general procedure for esterification involves combining the acid with a reagent like 14% BF3 in methanol in a molar excess. restek.com The mixture is then heated (e.g., at 60°C for an hour). restek.com Following the reaction, a liquid-liquid extraction, often using hexane, is performed to isolate the resulting ester derivative. restek.comphenomenex.blog

For Acylation: Acylation reactions often use reagents like acyl chlorides or acid anhydrides. masterorganicchemistry.com For example, primary and secondary amines can be derivatized with propyl chloroformate in a basic buffer (pH 9.0-10.0) at room temperature. phenomenex.blog While this specific example is for amines, similar principles apply to the acylation of alcohols like isodecanol, where a base is often used to neutralize the acid by-product (e.g., HCl). jfda-online.com

Table 2: Example Derivatization Reaction Conditions

| Derivatization Type | Analyte Functional Group | Reagent(s) | Typical Reaction Conditions |

|---|---|---|---|

| Silylation | -OH (Alcohol) | BSTFA + 1% TMCS | 60°C for 60 minutes. restek.com |

| Esterification | -COOH (Carboxylic Acid) | 14% BF3 in Methanol | 60°C for 60 minutes. restek.com |

| Acylation | -NH2 (Amine) | Propyl chloroformate, Borate buffer | Room temperature for 1-5 minutes. phenomenex.blog |

This table provides examples of reaction conditions for different types of derivatization reactions based on general procedures found in the literature.

Chromatographic Techniques for Separation and Quantification

Once derivatized, this compound (as its isodecanol derivative) can be effectively separated and quantified using various chromatographic techniques. The choice of technique depends on the volatility and stability of the derivative. oxfordindices.com

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography is the standard method for analyzing volatile and thermally stable compounds, including the derivatives of this compound. queensu.ca The separation occurs as the sample is carried by an inert gas mobile phase through a column containing a stationary phase.

Flame Ionization Detector (FID): The FID is a highly sensitive detector for organic compounds. thermofisher.com It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable electrical signal. spectralabsci.com The FID is a universal detector for hydrocarbons and is ideal for quantifying the silylated or acylated derivatives of isodecanol due to its wide linear range and high sensitivity. thermofisher.com

Electron Capture Detector (ECD): The ECD is exceptionally selective and sensitive for compounds containing electronegative functional groups, such as halogens. thermofisher.comspectralabsci.com If isodecanol is derivatized with a reagent containing fluorine or chlorine atoms (e.g., through acylation with a fluoroacylating agent), the resulting derivative can be detected at very low concentrations using an ECD. phenomenex.blogmeasurlabs.com The ECD can be up to 1,000 times more sensitive than the FID for such compounds. measurlabs.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-performance liquid chromatography is a complementary technique to GC, particularly suited for compounds that are non-volatile or thermally unstable. oxfordindices.comscribd.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure. libretexts.orgijcrt.org

While the derivatives of isodecanol prepared for GC are typically volatile, HPLC could be employed for the analysis of certain non-volatile derivatives or if the derivatization process itself is conducted in a liquid matrix that is directly compatible with HPLC injection. For instance, if a derivatization reaction results in a product that is not sufficiently volatile for GC, or if the sample matrix is complex and requires a liquid-phase separation, HPLC would be the method of choice. oxfordindices.com The separation in HPLC is based on the partitioning of the analyte between the mobile and stationary phases. libretexts.org A variety of detectors can be used with HPLC, including UV-Vis detectors, which are common for compounds with chromophores. oxfordindices.com

Table 3: Comparison of GC Detectors

| Detector | Principle of Operation | Selectivity | Typical Analytes |

|---|---|---|---|

| Flame Ionization Detector (FID) | Oxidation of organic molecules in a hydrogen/air flame produces ions, generating a current. spectralabsci.com | Low; responds to most organic compounds. measurlabs.com | Hydrocarbons, silylated ethers, general organic compounds. |

| Electron Capture Detector (ECD) | An electronegative analyte captures thermal electrons from a radioactive source, reducing the standing current. measurlabs.com | High; selective for electronegative compounds. thermofisher.com | Halogenated compounds (e.g., pesticides), nitroaromatics. |

This table compares the principles, selectivity, and typical applications of FID and ECD detectors used in gas chromatography.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for the identification and quantification of specific compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound, which is a volatile ester, GC-MS is a highly suitable technique. The identification is typically achieved by comparing the obtained mass spectrum with entries in a spectral library, such as the NIST Mass Spectral Library. The analysis of other long-chain esters and formate esters has been successfully demonstrated using GC-MS, often involving a derivatization step to improve volatility or detection sensitivity, although this may not be necessary for this compound itself. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for compounds that are thermally labile or not sufficiently volatile for GC analysis. phytolab.com For long-chain esters, reversed-phase LC is a common separation mode. The separated analytes are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. While GC-MS is generally the preferred method for volatile esters, LC-MS can be advantageous for analyzing this compound in matrices that are more amenable to liquid injection or when analyzing it alongside non-volatile compounds. The detection of related compounds like di-isodecyl phthalate (B1215562) in environmental samples has been achieved using isocratic LC methods, indicating the feasibility of LC-based approaches for isodecyl-containing compounds. researchgate.net

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis This table provides a general comparison based on the analysis of similar volatile and long-chain ester compounds.

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in gas phase followed by mass analysis. | Separates compounds in liquid phase followed by mass analysis. |

| Applicability to this compound | High, due to its expected volatility as a C10 ester. | Applicable, especially for complex matrices or thermally sensitive samples. |

| Sample Volatility Requirement | High | Low |

| Derivatization | May not be required for this compound itself, but can be used to enhance detection of related analytes. | Generally not required for ionization. |

| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Key Advantage | Excellent separation for volatile compounds, extensive spectral libraries for identification. | Suitable for a wider range of polarities and molecular weights without derivatization. rsc.org |

| Potential Limitation | Not suitable for non-volatile or thermally labile compounds. | May have lower chromatographic resolution for volatile isomers compared to GC. |

For the detection of this compound at trace levels, more advanced hyphenated techniques such as tandem mass spectrometry (MS/MS) are employed. Both GC-MS/MS and LC-MS/MS offer significant advantages in sensitivity and selectivity, which are crucial for trace analysis in complex matrices like environmental or biological samples. rsc.orgphytolab.com

GC-MS/MS and LC-MS/MS operate by selecting a specific precursor ion from the initial mass analysis (MS1), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions in a second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and chemical interference, allowing for highly sensitive and specific quantification. phytolab.com

These techniques are powerful for:

Trace Quantification: Achieving very low limits of detection (LOD) and limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. rsc.orgresearchgate.net

High-Matrix Samples: Effectively analyzing target compounds in complex samples by filtering out matrix interferences.

Confirmatory Analysis: Providing a high degree of confidence in the identification of the analyte.

While specific validated methods for this compound using GC-MS/MS or LC-MS/MS are not widely published, the principles and successful application for other trace-level industrial chemicals, pesticides, and endocrine disruptors are well-documented and directly applicable. rsc.orgjst.go.jp The development of such a method would involve optimizing the precursor-to-product ion transitions specific to this compound.

GC-MS and LC-MS Methodologies for Detection and Identification

Novel Analytical Methodologies for this compound Detection

The development of novel analytical methodologies is driven by the need for faster, more sensitive, and field-deployable detection systems. For a volatile industrial compound like this compound, research into advanced sensor technology is particularly relevant.

Emerging technologies for the detection of volatile organic compounds (VOCs), including esters, are moving beyond traditional chromatography. These include:

Nano-Optoelectronic Noses: These devices utilize nanoparticles (e.g., gold and silver) deposited on a substrate like paper. nih.gov When exposed to VOCs, the interaction causes a colorimetric change that is unique to the chemical profile of the vapor. These "noses" can provide a rapid, highly sensitive (ppb levels), and discriminative signature for different chemical families, including esters. nih.gov They represent a promising approach for high-throughput screening and quality control applications where the presence or absence of specific VOCs like this compound needs to be quickly assessed.

Functionalized Adsorbent Sensors: This approach uses materials like functionalized silica (B1680970) that selectively adsorb VOCs. cam.ac.uk By controlling the temperature of the adsorbent material and monitoring the desorption profile with a detector, such as a photoionization detector (PID), a discriminable signal pattern for different VOCs can be generated. This technology aims to create portable, selective sensors for real-time air quality monitoring and could be adapted for detecting specific industrial chemicals. cam.ac.uk

Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions in the gas phase based on their size and shape. It is known for its rapid response time and high sensitivity, making it suitable for the real-time detection of trace levels of toxic industrial chemicals (TICs). bruker.commdpi.com Portable IMS devices are available and could be configured to detect this compound in workplace environments or for field analysis.

Table 2: Overview of Novel Methodologies for VOC Detection

| Methodology | Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Nano-Optoelectronic Nose | Colorimetric changes of nanoparticle arrays upon exposure to VOCs. nih.gov | Rapid quality control, screening for presence/absence, fragrance/flavor profiling. | High sensitivity (ppb), rapid visual response, low cost. nih.gov |

| Functionalized Adsorbent Sensors | Selective adsorption and temperature-programmed desorption of VOCs detected by a PID. cam.ac.uk | Continuous air monitoring, leak detection, environmental monitoring. | Potential for high selectivity, portability, real-time analysis. cam.ac.uk |

| Ion Mobility Spectrometry (IMS) | Separation of gas-phase ions based on their mobility in an electric field. mdpi.com | Real-time detection of trace amounts in air, workplace safety monitoring. | High sensitivity, rapid response (seconds), portability. bruker.commdpi.com |

These novel methods, while not yet standard for this compound analysis, represent the future direction of chemical detection, offering pathways to more efficient, sensitive, and accessible analytical solutions.

Environmental Chemistry and Degradation Pathways of Isodecyl Formate

Biotic Degradation Pathways